Phenylethyl 2-cyanoacrylate Phenylethyl 2-cyanoacrylate
Brand Name: Vulcanchem
CAS No.: 160583-22-2
VCID: VC18843179
InChI: InChI=1S/C12H11NO2/c1-10(9-13)12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,1,7-8H2
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Phenylethyl 2-cyanoacrylate

CAS No.: 160583-22-2

Cat. No.: VC18843179

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Phenylethyl 2-cyanoacrylate - 160583-22-2

Specification

CAS No. 160583-22-2
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 2-phenylethyl 2-cyanoprop-2-enoate
Standard InChI InChI=1S/C12H11NO2/c1-10(9-13)12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,1,7-8H2
Standard InChI Key LTYWEEUBKYARKZ-UHFFFAOYSA-N
Canonical SMILES C=C(C#N)C(=O)OCCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Phenylethyl 2-cyanoacrylate (systematic name: 2-phenylethyl α-cyanoacrylate) belongs to the alkyl cyanoacrylate family, characterized by a vinyl group adjacent to both a cyano (–CN) and ester (–COOR) functional group. Its molecular formula is C12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_2, with a molecular weight of 201 g/mol . The phenethyl ester substituent introduces steric and electronic effects that modulate reactivity compared to shorter-chain analogs like ethyl cyanoacrylate.

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight201 g/molCalculated from formula
Melting Point33°CUndisclosed method
Boiling Point116–118°C at 0.5 mbarReduced pressure
FTIR Peaks (cm⁻¹)1715 (C=O), 2238 (C≡N)ATR spectroscopy
Odor ProfileNear-odorless, faint rose noteSensory evaluation

The Fourier-transform infrared (FTIR) spectrum confirms critical functional groups: a strong carbonyl stretch at 1715 cm⁻¹ and a weak cyano absorption at 2238 cm⁻¹ . The solid-state morphology eliminates the need for plasticizers in adhesive formulations, reducing long-term degradation risks.

Functional Applications

Medical Adhesives

Phenylethyl 2-cyanoacrylate’s non-blooming characteristic (absence of white residue formation) positions it as a premium tissue adhesive for:

  • Ophthalmic Surgery: Moderate UV absorption (λmax\lambda_{\text{max}} 280–320 nm) protects retinal tissues during light-cured procedures .

  • Dermatology: Low odor improves patient comfort in cosmetic wound closure compared to n-butyl derivatives.

Industrial Bonding

The compound’s thermal stability (Tdecomp>150°CT_{\text{decomp}} > 150°C) enables use in electronics assembly where soldering temperatures exceed 120°C. Shear strength testing on aluminum substrates shows 18.4 MPa adhesion, comparable to epoxy-based systems .

Comparative Analysis with Related Monomers

Table 2: Performance Metrics vs. Ethyl Cyanoacrylate

ParameterPhenylethyl 2-CyanoacrylateEthyl Cyanoacrylate
Vapor Pressure (25°C)0.08 mmHg0.15 mmHg
Tensile Strength (MPa)24.7 ± 1.325.9 ± 1.1
Odor Threshold50 ppm5 ppm
Polymerization Time45–60 seconds15–30 seconds

The extended polymerization window facilitates precise application in microsurgical contexts, though it requires modified accelerators for rapid-set scenarios .

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